

Analytical methods for quantifying 8-Fluoroisoquinolin-1-ol

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Compound of Interest

Compound Name: 8-Fluoroisoquinolin-1-ol

Cat. No.: B1439346

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An Application Note on the Quantitative Analysis of **8-Fluoroisoquinolin-1-ol** by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

8-Fluoroisoquinolin-1-ol, also known as 8-fluoro-1,2-dihydroisoquinolin-1-one, is a fluorinated heterocyclic compound. As a derivative of the isoquinoline scaffold, it holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds and bioactive molecules.^[1]^[2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making this compound a subject of interest in drug discovery and development.^[1]

Accurate and reliable quantification of **8-Fluoroisoquinolin-1-ol** is critical for ensuring the quality of starting materials, monitoring reaction progress, determining the purity of final products, and conducting pharmacokinetic studies. This application note provides detailed, field-proven protocols for the quantitative analysis of **8-Fluoroisoquinolin-1-ol** using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.^[3]^[4]

Physicochemical Properties of 8-Fluoroisoquinolin-1-ol

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. Key properties for **8-Fluoroisoquinolin-1-ol** are summarized below.

Property	Value	Reference
IUPAC Name	8-fluoro-2H-isoquinolin-1-one	[5]
Molecular Formula	C ₉ H ₆ FNO	[5]
Molecular Weight	163.15 g/mol	[5]
Monoisotopic Mass	163.043341977 Da	[5]
CAS Number	444898-84-4	[5]
XLogP3-AA	1.4	[5]
Topological Polar Surface Area	29.1 Å ²	[5]

Guiding Principles: Method Validation According to ICH Q2(R1)

For any analytical method to be considered reliable and fit for purpose, it must be validated. The validation process demonstrates that the procedure is suitable for its intended use.[6] The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[3][4] Key validation characteristics include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[3]
- **Accuracy:** The closeness of test results obtained by the method to the true value.
- **Precision:** The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
- **Range:** The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: Logical flow of analytical method validation based on ICH Q2(R1).

Protocol 1: Quantification by HPLC-UV

This method is suitable for purity assessment, assay determination in drug substances, and quantification in dissolution samples where analyte concentrations are relatively high. The choice of a C18 column is based on the moderate polarity of the analyte (XLogP3-AA of 1.4), which allows for good retention and separation under reversed-phase conditions.[5]

Principle

High-Performance Liquid Chromatography (HPLC) separates **8-Fluoroisoquinolin-1-ol** from other components in a sample matrix based on its differential partitioning between a stationary phase (a C18 column) and a liquid mobile phase. The analyte is then quantified by a UV detector at a wavelength where it exhibits maximum absorbance.

Instrumentation and Conditions

- **System:** HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with end-capping is recommended to minimize peak tailing for the basic nitrogen in the isoquinoline ring.
- Mobile Phase:
 - Solvent A: 0.1% Phosphoric Acid in Water. The acid modifier improves peak shape by protonating free silanol groups on the column and ensuring consistent ionization of the analyte.^[7]
 - Solvent B: Acetonitrile (ACN).
- Gradient:

Time (min)	% Solvent B
0.0	30
10.0	70
12.0	70
12.1	30

| 15.0 | 30 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 245 nm (A preliminary UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance).
- Injection Volume: 10 µL

Preparation of Solutions

- Diluent: Acetonitrile/Water (50:50, v/v).

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh approximately 25 mg of **8-Fluoroisoquinolin-1-ol** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- **Calibration Standards:** Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent. A suggested concentration range is 1.0 µg/mL to 100 µg/mL.
- **Sample Solution:** Accurately weigh a sample containing **8-Fluoroisoquinolin-1-ol** and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

System Suitability and Analysis

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL).
- Verify that the system suitability criteria are met (see table below).
- Inject the diluent (as a blank), followed by the calibration standards and sample solutions.
- Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **8-Fluoroisoquinolin-1-ol** in the sample solutions using the linear regression equation from the calibration curve.

Typical Validation Parameters (HPLC-UV)

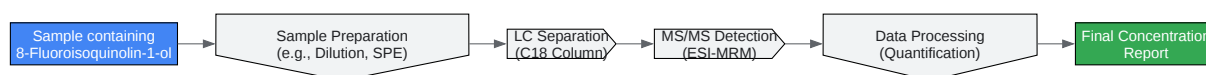
Parameter	Acceptance Criteria (ICH Q2)
System Suitability	RSD of peak area < 2.0%; Tailing factor ≤ 2.0
Linearity (r ²)	≥ 0.995
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOQ	Typically in the range of 0.5 - 1.0 µg/mL

Protocol 2: Quantification by LC-MS/MS

This method is ideal for applications requiring high sensitivity and selectivity, such as the quantification of **8-Fluoroisoquinolin-1-ol** in complex biological matrices (e.g., plasma, urine) for pharmacokinetic studies, or for trace-level impurity analysis.[8][9]

Principle

Liquid chromatography separates the analyte from the matrix. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, $[M+H]^+$) is selected and fragmented. A specific product ion resulting from this fragmentation is then monitored for quantification, providing exceptional selectivity and sensitivity.[9]



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Caption: General experimental workflow for LC-MS/MS analysis.

Instrumentation and Conditions

- System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m particle size).
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water. Formic acid is a volatile modifier, making it highly compatible with mass spectrometry.[10]
 - Solvent B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A fast gradient is typically employed (e.g., 5% to 95% B in 3 minutes).
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

MS/MS Parameters

- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - Analyte (**8-Fluoroisoquinolin-1-ol**): Precursor Ion $[M+H]^+$: m/z 164.1 → Product Ion: m/z 136.1 (Proposed fragment corresponding to loss of CO).
 - Internal Standard (IS): An appropriate stable isotope-labeled standard or a structurally similar compound should be used.
- Source Parameters: Capillary voltage, source temperature, and gas flows must be optimized for the specific instrument to maximize the signal for the analyte.

Preparation of Solutions

- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard and Sample Preparation: Similar to the HPLC method, but standards and samples should be prepared to lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL). For biological samples, a protein precipitation or solid-phase extraction (SPE) step is required to remove matrix interferences.^{[9][11]} A typical protein precipitation protocol involves adding 3 parts of cold acetonitrile containing the internal standard to 1 part of plasma, vortexing, centrifuging, and injecting the supernatant.

Analysis and Quantification

- Optimize MS source parameters and MRM transitions by infusing a standard solution of **8-Fluoroisoquinolin-1-ol**.

- Equilibrate the LC-MS/MS system.
- Inject a series of calibration standards and samples.
- Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area and plotting this ratio against the analyte concentration.

Typical Validation Parameters (LC-MS/MS)

Parameter	Acceptance Criteria (ICH Q2 / Bioanalytical Guidance)
Linearity (r^2)	≥ 0.99
Accuracy (% of Nominal)	$\pm 15\%$ ($\pm 20\%$ at LLOQ)
Precision (% RSD)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
LLOQ	Typically in the range of 0.1 - 1.0 ng/mL
Matrix Effect	Should be assessed and minimized
Recovery	Should be consistent and reproducible

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